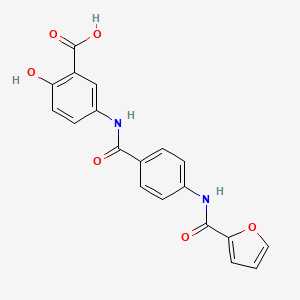

Sirt6-IN-5

Vue d'ensemble

Description

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is a compound that acts as an inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD±dependent deacetylases. SIRT6 is involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibitors like 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid are valuable tools for studying the biological functions of SIRT6 and have potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders .

Applications De Recherche Scientifique

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Sirt6-IN-5 primarily targets Sirtuin 6 (SIRT6) , a member of the mammalian sirtuin family . SIRT6 is a nuclear protein associated with DNA repair in single-strand breaks (SSBs) and double-strand breaks (DSBs) . It is involved in various biological processes, including DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 is essential for cellular function and organismal health .

Mode of Action

This compound interacts with SIRT6, influencing its enzymatic activities. SIRT6 has deacetylation, defatty-acylation, and mono-ADP-ribosylation activities . These activities allow SIRT6 to regulate gene expression or protein activity through post-translational modifications . SIRT6 can also regulate the secretion of proteins, including tumor necrosis factor alpha (TNF-α) . Furthermore, SIRT6 can activate poly (ADP-ribose) polymerase-1 (PARP-1), thereby promoting repair of DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with SIRT6. These include pathways related to DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 inhibits aging via four main pathways: promotion of DNA damage repair, maintenance of the normal telomere structure of chromosomes, regulation of glucose and NAD+ metabolic balance, and regulation of the senescence-associated secretory phenotype (SASP) .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of various physiological and pathological processes. SIRT6 is a longevity protein that can inhibit the aging of cells, tissues, organs, and the body by promoting DNA damage repair, maintaining normal chromosome structure, and regulating energy metabolism and the SASP . SIRT6 also plays a role in the regulation of homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as environmental mutagens, cellular metabolism, oxidative stress, and genetic predisposition can result in DNA damage that poses a major threat to genome and epigenome stability . These factors could potentially influence the effectiveness of this compound in its interaction with SIRT6 and its subsequent effects on various biochemical pathways.

Analyse Biochimique

Biochemical Properties

Sirt6-IN-5 interacts with the SIRT6 protein, which is highly expressed in cortical and hippocampal regions and enriched in the synaptosomal membrane fraction . SIRT6 regulates the expression of a large number of genes involved in stress response and aging .

Cellular Effects

This compound influences cell function by interacting with SIRT6. SIRT6 overexpression in terminally differentiated cortical and hippocampal neurons, mediated by a neuron-specific recombinant adeno-associated virus, downregulated cell viability under oxidative stress condition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SIRT6. SIRT6 functions mainly as a histone deacetylase . The interaction between this compound and SIRT6 could potentially influence this deacetylase activity, thereby affecting gene expression.

Metabolic Pathways

This compound is likely involved in the metabolic pathways that SIRT6 is part of, given their interaction. SIRT6 has been implicated in the control of glucose and lipid metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. These reactions are often carried out under inert atmospheres, such as nitrogen or argon, and require the use of ligands and bases to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can increase the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid may produce a ketone or aldehyde, while reduction may yield an alcohol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sirt6-IN-1: Another inhibitor of SIRT6 with a similar mechanism of action.

Sirt6-IN-2: A structurally related compound with slightly different binding properties.

Sirt6-IN-3: Known for its higher potency compared to other SIRT6 inhibitors.

Uniqueness of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is unique due to its specific binding affinity and selectivity for SIRT6. It has been shown to have a higher potency and better pharmacokinetic properties compared to other SIRT6 inhibitors, making it a valuable tool for research and potential therapeutic applications .

Propriétés

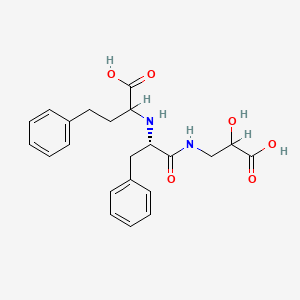

IUPAC Name |

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJCTRHTVZUWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891002-11-2 | |

| Record name | 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)

![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)